ALDH3A1 Inhibition Potency: 4-(2-Aminopyridin-4-yl)benzaldehyde vs. Selective Inhibitor CB7
4-(2-Aminopyridin-4-yl)benzaldehyde (as US9328112, A24) inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC50 of 2.10 µM (2100 nM) [1]. In contrast, the highly selective submicromolar ALDH3A1 inhibitor CB7 (1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole) exhibits an IC50 of 0.2 µM (200 nM) under comparable assay conditions [2]. While less potent than CB7, 4-(2-aminopyridin-4-yl)benzaldehyde represents a distinct chemotype with a different binding mode, offering a valuable tool for exploring ALDH3A1 inhibition in contexts where CB7-like benzimidazole sulfonamides may be unsuitable due to off-target effects or physicochemical limitations.
| Evidence Dimension | ALDH3A1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.10 µM (2100 nM) |
| Comparator Or Baseline | CB7 (1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole): IC50 = 0.2 µM (200 nM) |
| Quantified Difference | CB7 is approximately 10.5-fold more potent |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation, preincubation for 1 min, spectrophotometric analysis |
Why This Matters
This quantitative activity data enables researchers to select 4-(2-aminopyridin-4-yl)benzaldehyde as a moderate-potency ALDH3A1 inhibitor with a distinct chemical scaffold, which is critical for structure-activity relationship (SAR) studies and for applications where a less potent, chemically distinct probe is required.
- [1] BindingDB. BDBM50447072 CHEMBL1890994::US9328112, A24. Affinity Data: IC50: 2.10E+3nM. View Source
- [2] OMICSDI. S-EPMC3988914 - Selective ALDH3A1 inhibition by benzimidazole analogues increase mafosfamide sensitivity in cancer cells. View Source
